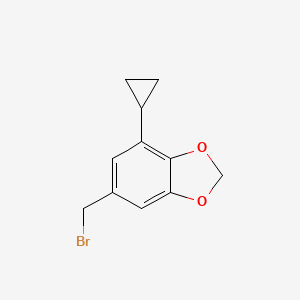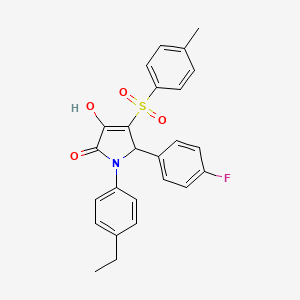![molecular formula C20H18F2N2O3S B2755697 N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide CAS No. 1251583-56-8](/img/structure/B2755697.png)
N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide is a useful research compound. Its molecular formula is C20H18F2N2O3S and its molecular weight is 404.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
Research has demonstrated the synthesis of derivatives similar to the compound , with evaluations against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These compounds have shown promising activity, indicating their potential in the treatment of diseases associated with enzyme dysfunction. For example, N-substituted derivatives have been synthesized and evaluated for their inhibitory activity against AChE and BChE, highlighting the therapeutic potential of these compounds in neurodegenerative diseases like Alzheimer's (Khalid et al., 2014).
Antimicrobial Activity
The synthesis of derivatives featuring the piperidine moiety, as found in the compound of interest, has also been explored for antimicrobial properties. These studies have identified several compounds with significant activity against various bacterial strains, suggesting a promising avenue for the development of new antimicrobial agents. For instance, derivatives have been synthesized and screened for antibacterial activity, with some compounds showing moderate to significant inhibition of bacterial growth (Khalid et al., 2016).
Synthesis and Biological Evaluation
The chemical structure of N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide facilitates the synthesis of biologically active compounds. Research in this area focuses on the development of new synthetic methods and the evaluation of the resulting compounds for various biological activities, including anticancer, antiviral, and antithrombotic effects. This research not only contributes to the understanding of the compound's potential uses but also opens the door to novel therapeutic agents (Stec et al., 2011).
Mecanismo De Acción
Target of Action
F3406-1904, also known as 6-fluoro-4-(3-fluorophenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione, is a novel small-molecule arenaviruse inhibitor . Its primary target is the Lymphocytic choriomeningitis virus (LCMV), a type of arenavirus .
Mode of Action
F3406-1904 exhibits strong anti-LCMV activity by inhibiting the virus’s entry into cells . It specifically interferes with the pH-dependent fusion in the endosome compartment that is mediated by the LCMV glycoprotein GP2 . This interference prevents the virus from entering the host cell and replicating, thereby inhibiting its activity .
Biochemical Pathways
It is known that the compound interferes with the virus’s entry into cells, which is a crucial step in the viral replication cycle . By blocking this step, F3406-1904 disrupts the virus’s life cycle and prevents it from spreading within the host.
Result of Action
The primary result of F3406-1904’s action is the inhibition of LCMV activity . By preventing the virus from entering host cells, the compound effectively stops the virus from replicating and spreading. This can help to control the infection and reduce the severity of symptoms in individuals infected with LCMV.
Action Environment
The efficacy and stability of F3406-1904 may be influenced by various environmental factors, such as pH levels and temperature. For instance, the compound’s mechanism of action involves interfering with pH-dependent fusion in the endosome compartment . Therefore, changes in pH levels could potentially affect its efficacy.
Propiedades
IUPAC Name |
[6-fluoro-4-(3-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3S/c21-14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-1-3-10-23)28(26,27)18-8-7-15(22)12-17(18)24/h4-8,11-13H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBQWELKSFXHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
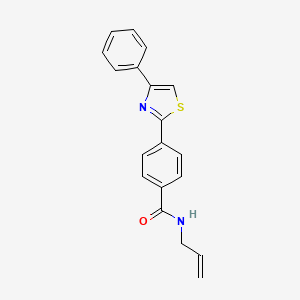
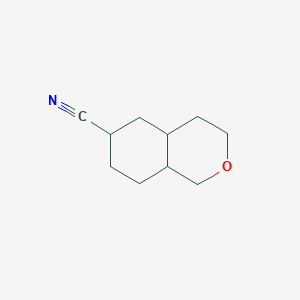

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2755623.png)
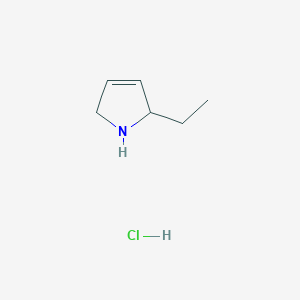
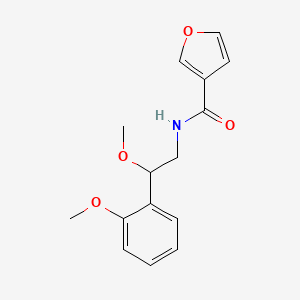
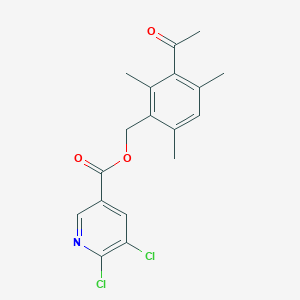
![N-(3-chloro-4-methylphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755628.png)
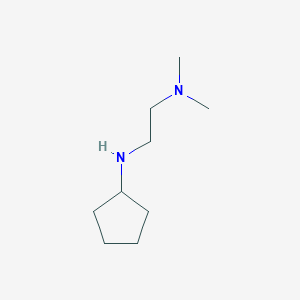
![3-Methoxy-N-methyl-N-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2755632.png)


